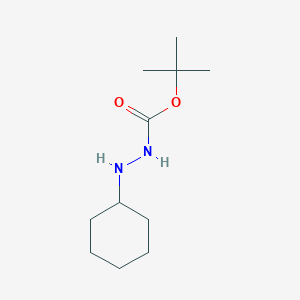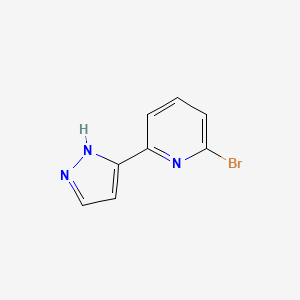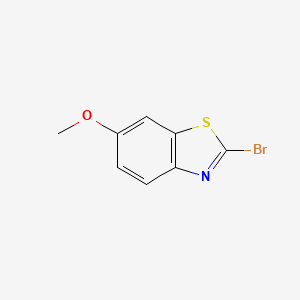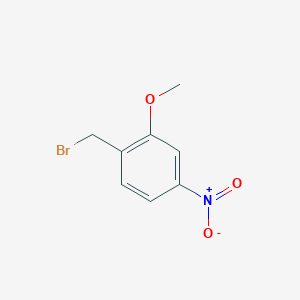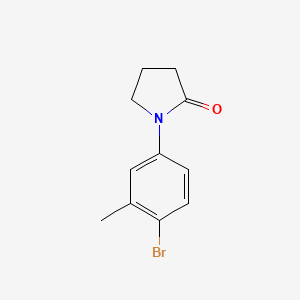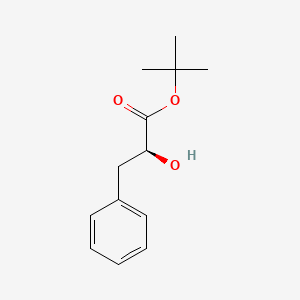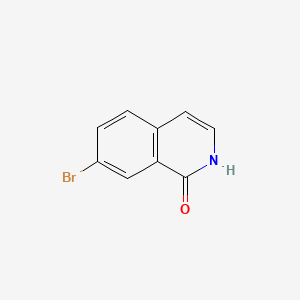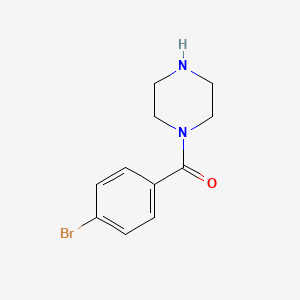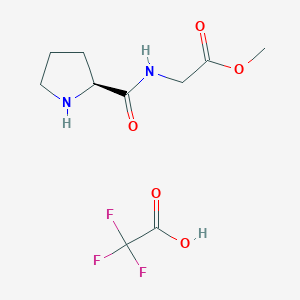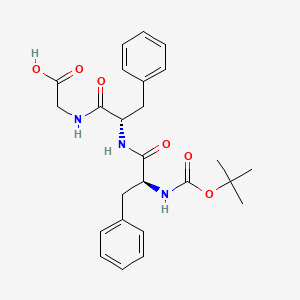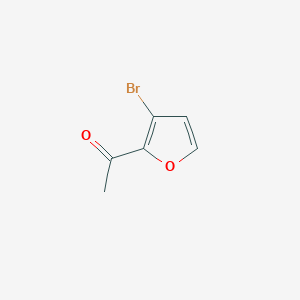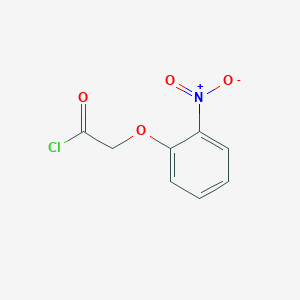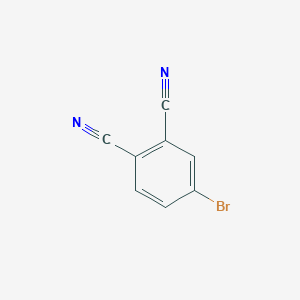
4-溴邻苯二甲腈
描述
4-Bromophthalonitrile, also known as 4-bromo-1,2-benzenedicarbonitrile, is an organic compound with the molecular formula C8H3BrN2. It is a white to pale beige crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phthalocyanine dyes and other functional materials .
科学研究应用
酞菁化合物合成
4-溴邻苯二甲腈: 是合成酞菁化合物的重要前体 。这些大环化合物在结构上类似于天然存在的卟啉,广泛应用于染料、颜料以及各种化学反应的催化剂中。4-溴邻苯二甲腈中的溴原子提供了进一步功能化的反应位点,从而可以合成各种取代的酞菁。
高性能树脂的制备
在高分子化学领域,4-溴邻苯二甲腈用作生产邻苯二甲腈树脂的单体 。这些树脂具有优异的热稳定性、机械性能和低介电损耗,使其适用于电子行业的各种高性能应用,例如印刷电路板的制造和半导体器件的封装材料。
催化剂合成
4-溴邻二甲苯的氧化氨解生成4-溴邻苯二甲腈已被研究作为催化剂合成研究的一部分 。该过程涉及V-Sb-Bi-Zr/γ-Al2O3催化剂,并能以高收率得到4-溴邻苯二甲腈。这项研究对开发用于工业化学过程的更高效催化剂具有意义。
有机合成中间体
4-溴邻苯二甲腈用作合成各种有机化合物的中间体。 它在4-溴邻二甲苯气相氧化氨解中的中间体作用已被探索,这突出了它在生产其他有价值的化学品中的重要性 .
非均相催化研究
涉及4-溴邻苯二甲腈的反应的动力学和机理在非均相催化研究中备受关注 。了解这些过程可以推动催化体系的进步,而催化体系对于广泛的化学工业至关重要。
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromophthalonitrile can be synthesized through the bromination of phthalonitrile. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. One common method involves the use of bromine in acetic acid as a solvent, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: In an industrial setting, 4-bromophthalonitrile is often produced via the oxidative ammonolysis of 4-bromo-o-xylene. This process involves the use of a catalyst, such as vanadium-antimony-bismuth-zirconium on gamma-alumina, to facilitate the reaction. The process is carried out at high temperatures and results in a high yield of 4-bromophthalonitrile .
化学反应分析
Types of Reactions: 4-Bromophthalonitrile
属性
IUPAC Name |
4-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAONWRSVQOHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463356 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-01-4 | |
| Record name | 4-bromophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
